- Nitration of deactivated aromatic compounds via mechanochemical reactionTetrahedron Letters, 2021, 72,,
Cas no 96-98-0 (4-Methyl-3-nitrobenzoic acid)
4-Methyl-3-nitrobenzoic acid structure
4-Methyl-3-nitrobenzoic acid Properties
Names and Identifiers
-
- 4-Methyl-3-nitrobenzoic acid
- 3-Nitro-p-toluic acid
- 3-nitro-4-methyl benzoic acid
- 4-methyl-3-nitro-benzoicaci
- RARECHEM AL BO 1292
- 2-NITROTOLUENE-4-CARBOXYLIC ACID
- 4-Methyl-3-Nitrobenzoic Acid 3-Nitro-4-Methylbenzoic Acid
- 4-Methyl-3-nitrobenzoic
- 3-Nitro-p-toluylsure
- 4-Methy-3-nitrobenzoic acid
- 3-nitro-4-methyl-benzaoate acid
- 3-Nitro-para-toluic acid
- 3-Nitro-p-toluylsaeure
- 4-Methyl-3-nitro-benzoesaeure
- Benzoic acid,4-methyl-3-nitro
- EINECS 202-549-3
- m-Nitro-p-toluic acid
- p-Toluic acid,3-nitro
- 3-Nitro-4-methylbenzoic acid
- Benzoic acid, 4-methyl-3-nitro-
- 4-METHYL-3-NITRO-BENZOIC ACID
- p-Toluic acid, 3-nitro-
- BBEWSMNRCUXQRF-UHFFFAOYSA-N
- NSC50659
- PubChem8353
- 4-METHYL-3-NITRO BENZOIC ACID
- DSSTox_CID_5642
- DSSTox_RID_77867
- Oprea1_315455
- DSSTox_GSID_25642
- MLS002
- 4-Methyl-3-nitrobenzoic acid (ACI)
- p-Toluic acid, 3-nitro- (6CI, 7CI, 8CI)
- NSC 50659
- 4-Methyl-3-nitrobenzoic acid,99%
- 96-98-0
- 3Nitroparatoluic acid
- DTXCID705642
- BENZOIC ACID, 4-METHYL-3-NITRO
- CAS-96-98-0
- NCGC00091412-01
- METHYL-3-NITROBENZOIC ACID, 4-
- NCGC00091412-02
- M-4217
- F3095-3211
- 3Nitro4methylbenzoic acid
- M0950
- AKOS000120551
- Benzoic acid, 4methyl3nitro
- BCP24478
- 3Nitroptoluic acid
- SCHEMBL177231
- Tox21_201069
- CS-0039942
- 4SVO2C6KJ2
- BBEWSMNRCUXQRF-UHFFFAOYSA-
- 3-NITRO-4-METHYL BENZOIC ACID
- HY-W021293
- MLS002152889
- HMS3039P06
- DB-003966
- Z57127401
- UNII-4SVO2C6KJ2
- pToluic acid, 3nitro
- AS-11011
- SMR001224501
- DTXSID6025642
- CHEMBL1488599
- EC 202-549-3
- NSC-50659
- NCGC00258622-01
- benzoic acid,4-methyl-3-nitro
- 4-Methyl-3-nitrobenzoic acid, 99%
- pToluic acid, 3nitro (8CI)
- 4-Methyl-3-nitrobenzoicacid
- AE-562/40723402
- EN300-17977
- STK358776
- 3-Nitro-4-methylbenzoic Acid; 3-Nitro-p-toluic Acid; NSC 50659
- 4-Methyl-3-nitrobenzoic acid;3-Nitro-p-toluic acid
- MFCD00007174
- NS00008582
- mNitroptoluic acid
- AKOS023769640
- AC-3037
- +Expand
-
- MFCD00007174
- BBEWSMNRCUXQRF-UHFFFAOYSA-N
- 1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
- O=C(C1C=C([N+](=O)[O-])C(C)=CC=1)O
- 1874411
Computed Properties
- 181.03800
- 1
- 4
- 1
- 181.038
- 13
- 223
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 3
- 0
- 83.1
Experimental Properties
- 2.12460
- 83.12000
- 1.5468 (estimate)
- <0.1 g/100 mL at 22 ºC
- 314.24°C (rough estimate)
- 188.0 to 192.0 deg-C
- 351.4 °C at 760 mmHg
- 0.257g/l
- White light yellow powder
- Not determined
- 1.4283 (rough estimate)
4-Methyl-3-nitrobenzoic acid Security Information
- GHS07
- 1
- S36/37/39-S26-S22
- R20/21/22; R36/37/38
- Xn
- NONH for all modes of transport
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Sealed in dry,Room Temperature
- 22
- Warning
- Yes
4-Methyl-3-nitrobenzoic acid Customs Data
- 2916399090
-
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Methyl-3-nitrobenzoic acid Price
4-Methyl-3-nitrobenzoic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 min
1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt
1.3 Reagents: Water ; cooled; rt
1.2 Reagents: Sulfuric acid ; 0.25 h, 0 °C; 2 - 5 h, rt
1.3 Reagents: Water ; cooled; rt
Reference
- Hybrids of privileged structures benzothiazoles and pyrrolo[2,1-c][1,4]benzodiazepin-5-one, and diversity-oriented synthesis of benzothiazolesEuropean Journal of Medicinal Chemistry, 2012, 50, 27-38,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ; 10 - 15 min, rt
1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sulfuric acid ; 10 - 15 min, 0 °C; 4 - 5 h, rt
1.3 Reagents: Water ; rt
Reference
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivativesPharma Chemica, 2015, 7(5), 251-256,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Dichloromethane ; 5 h
Reference
- Facile Synthesis of N-((Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides via Click ChemistryJournal of Heterocyclic Chemistry, 2017, 54(2), 864-870,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,2-Dichloroethane , Water
Reference
- Counterion effects in indium-catalysed aromatic electrophilic substitution reactionsTetrahedron Letters, 2002, 43(27), 4789-4791,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sulfuric acid ; 45 min, 0 °C; 1 h, 10 - 20 °C
1.3 Reagents: Water ; cooled
Reference
- Preparation of spirocyclic amides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 5 °C; 0.5 h, < 5 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Synthesis and Na+/H+ exchanger 1 inhibitory activity of substituted benzoylguanidine-trimetazidine conjugatesZhongguo Yaoke Daxue Xuebao, 2011, 42(1), 22-28,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
- Alkaline C-S bond cleavage of some (arylthio)methylbenzoatesPhosphorus, 1994, 88(1-4), 113-22,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
Reference
- Synthesis of Nitroaromatic Compounds as Potential Anticancer AgentsAnti-Cancer Agents in Medicinal Chemistry, 2015, 15(2), 206-216,
Synthetic Circuit 13
Reaction Conditions
Reference
- Orally active zwitterionic factor Xa inhibitors with long duration of actionBioorganic & Medicinal Chemistry Letters, 2011, 21(24), 7337-7343,
Synthetic Circuit 14
Reaction Conditions
Reference
- Benzene derivatives [(tetrazolylbiphenylyl)-substituted benzoic acid morpholides and analogs] for treatment of kidney disease, and pharmaceutical compositions containing them, European Patent Organization, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Nitration of p-toluic acidKhimiko-Farmatsevticheskii Zhurnal, 1980, 14(10),,
Synthetic Circuit 16
Reaction Conditions
Reference
- Plant growth-regulating 2-methyl-3-nitrobenzate esters, Federal Republic of Germany, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- Reactions of dimercaptomaleic acid derivatives. VI. Oxidative degradation of 1-benzoyl-1-carboxy-3,6-dithia-1-cyclohexene derivativesLodzkie Towarzystwo Naukowe, 1967, (1967), 61-8,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese diacetate , Cobalt dibromide Solvents: Acetic acid ; 40 min, 0.4 MPa, 138 °C
1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C
1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C
Reference
- Green preparation of monosubstituted methylbenzoic acid and monosubstituted phthalic acid, China, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Trifluoroacetic acid , Water
Reference
- Oxidation by metal salts. IV. Cerium(IV) salt-promoted oxidative halogenation of toluene and para-substituted toluenes containing electron-withdrawing groups in aqueous trifluoroacetic acid solutionsZhurnal Organicheskoi Khimii, 1986, 22(1), 30-9,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Phosphorus pentoxide , Ferric nitrate ; 2 h, rt
Reference
- A mechanochemical domino reaction: From α-methylbenzyl alcohols to diacylfuroxansResults in Chemistry, 2022, 4,,
4-Methyl-3-nitrobenzoic acid Raw materials
- Methyl 4-[[(4-chlorophenyl)thio]methyl]-3-nitrobenzoate
- 1-(4-methylphenyl)ethan-1-ol
- 2,5-Dimethylnitrobenzene
- 4-Methylbenzoic acid
4-Methyl-3-nitrobenzoic acid Preparation Products
4-Methyl-3-nitrobenzoic acid Suppliers
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4-Methyl-3-nitrobenzoic acid Related Literature
-
1. 727. A search for new trypanocides. Part III. Some analogues of suraminA. Adams,J. N. Ashley,H. Bader J. Chem. Soc. 1956 3739
-
2. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituentsBrynmor Jones,John Robinson J. Chem. Soc. 1955 3845
-
3. Laser-based studies of NO3 radical reactions with selected aromatic compounds in aqueous solutionTh. Umschlag,R. Zellner,H. Herrmann Phys. Chem. Chem. Phys. 2002 4 2975
-
4. CCCXXX.—The nitration and bromination of 4- methylbenzophenoneWilliam Blakey,Harold Archibald Scarborough J. Chem. Soc. 1928 2489
-
5. Electrophilic aromatic substitution. Part 37. Products of aromatic nitrations of some chloronitrobenzenes and substituted benzoic acids in solutions of dinitrogen pentaoxide and of nitronium salts in nitric acidRoy B. Moodie,Andrew J. Sanderson,Richard Willmer J. Chem. Soc. Perkin Trans. 2 1991 645
-
Jumei Tian,Bo Li,Xiaoying Zhang,Xiaolei Li,Xiaoliang Li,Jingping Zhang Dalton Trans. 2013 42 8504
-
Rabi Sankar Sarkar,Animesh Biswas,Partha Pratim Ray,Rosa M. Gomila,Michael G. B. Drew,Snehasis Banerjee,Antonio Frontera,Shouvik Chattopadhyay CrystEngComm 2023 25 1006
-
A. Ajayaghosh,M. V. George,Tsuguo Yamaoka J. Mater. Chem. 1994 4 1769
-
John Honeyman J. Chem. Soc. 1947 168
-
D. Harper,Alex H. Lamberton J. Chem. Soc. C 1970 1784
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